2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a sulfonyl group, a pyrimidinone ring, and a methoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidinone Ring: Starting from a suitable precursor, the pyrimidinone ring can be synthesized through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Dimethylphenyl Group: This step involves electrophilic aromatic substitution reactions.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions could target the carbonyl group in the pyrimidinone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Exploration as a potential therapeutic agent for various diseases.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, and the compound might exert its effects through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- **2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-hydroxyphenyl)acetamide
- **2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
866844-01-1 |
---|---|
Molecular Formula |
C21H21N3O5S2 |
Molecular Weight |
459.54 |
IUPAC Name |
2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H21N3O5S2/c1-13-8-9-15(10-14(13)2)31(27,28)18-11-22-21(24-20(18)26)30-12-19(25)23-16-6-4-5-7-17(16)29-3/h4-11H,12H2,1-3H3,(H,23,25)(H,22,24,26) |
InChI Key |
MJXJZSKGNXAIKC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3OC)C |
solubility |
not available |
Origin of Product |
United States |
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